Ethyl[(quinolin-4-yl)methyl]amine

Monoamine oxidase MAO‑B selectivity Neurodegeneration

Ethyl[(quinolin-4-yl)methyl]amine (synonyms: N-(quinolin-4-ylmethyl)ethanamine, ethyl-quinolin-4-ylmethyl-amine; CAS 680590-98-1; molecular formula C₁₂H₁₄N₂; MW 186.25 g·mol⁻¹) is a secondary amine belonging to the 4‑(aminomethyl)quinoline chemotype. The compound is constructed by reductive amination of quinoline‑4‑carbaldehyde with ethylamine and is commercially offered as a research‑grade building block with a minimum purity specification of 95 % (and up to 98 % from certain vendors).

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B7868206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl[(quinolin-4-yl)methyl]amine
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCNCC1=CC=NC2=CC=CC=C12
InChIInChI=1S/C12H14N2/c1-2-13-9-10-7-8-14-12-6-4-3-5-11(10)12/h3-8,13H,2,9H2,1H3
InChIKeyWSHIODWWDZSWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl[(quinolin-4-yl)methyl]amine (CAS 680590-98-1) – Physicochemical Identity, Scaffold Class, and Sourcing Baseline


Ethyl[(quinolin-4-yl)methyl]amine (synonyms: N-(quinolin-4-ylmethyl)ethanamine, ethyl-quinolin-4-ylmethyl-amine; CAS 680590-98-1; molecular formula C₁₂H₁₄N₂; MW 186.25 g·mol⁻¹) is a secondary amine belonging to the 4‑(aminomethyl)quinoline chemotype [1]. The compound is constructed by reductive amination of quinoline‑4‑carbaldehyde with ethylamine and is commercially offered as a research‑grade building block with a minimum purity specification of 95 % (and up to 98 % from certain vendors) . Its computed physicochemical descriptors—LogP 2.74 and topological polar surface area (tPSA) 24.9 Ų —place it within the drug‑like chemical space distinct from both its primary‑amine parent and the regioisomeric N‑ethyl‑4‑aminoquinoline series.

Why In‑Class 4‑(Aminomethyl)quinolines Cannot Be Interchanged with Ethyl[(quinolin-4-yl)methyl]amine


Within the 4‑(aminomethyl)quinoline family, seemingly minor N‑alkyl substitutions produce large shifts in lipophilicity, molecular recognition, and biological selectivity that cannot be compensated by formulation or stoichiometric adjustment [1]. The primary‑amine progenitor quinolin‑4‑ylmethanamine (LogP ≈ 1.1) is roughly 40‑fold less lipophilic than Ethyl[(quinolin-4-yl)methyl]amine (LogP ≈ 2.74) [2], while the N‑methyl analogue sits at an intermediate LogP of ~1.4 . Furthermore, the ethyl substituent creates a steric and electronic environment at the exocyclic nitrogen that is absent in the regioisomeric N‑ethylquinolin‑4‑amine series (where the amine is directly attached to the quinoline C‑4 position) . These differences translate into distinct monoamine oxidase (MAO) isoform selectivity profiles, divergent binding kinetics at methyltransferase enzymes, and altered pharmacokinetic trajectories in antiplasmodial SAR series [3].

Quantitative Differentiation Evidence for Ethyl[(quinolin-4-yl)methyl]amine Relative to Closest Analogs


MAO‑B vs. MAO‑A Selectivity Window: Ethyl[(quinolin-4-yl)methyl]amine versus the Primary Amine Parent

In a recombinant human MAO inhibition assay using kynuramine as substrate, Ethyl[(quinolin-4-yl)methyl]amine (tested as BDBM50401981 / CHEMBL1575961) exhibited an MAO‑A IC₅₀ >100 000 nM and an MAO‑B IC₅₀ = 1130 nM, yielding an MAO‑B‑over‑MAO‑A selectivity ratio >88‑fold [1]. By contrast, the primary‑amine parent quinolin‑4‑ylmethanamine and its N‑methyl congener typically show MAO‑A IC₅₀ values in the 20 000–25 000 nM range with minimal isoform discrimination [2]. The introduction of the N‑ethyl substituent therefore confers a selectivity switch that is quantifiable and functionally meaningful for applications requiring MAO‑B‑preferential probing.

Monoamine oxidase MAO‑B selectivity Neurodegeneration Quinoline scaffold

Lipophilicity-Driven Differentiation: LogP and PSA Comparison Across the 4‑(Aminomethyl)quinoline Series

Ethyl[(quinolin-4-yl)methyl]amine displays a computed LogP of 2.74 and a topological polar surface area (tPSA) of 24.9 Ų . The primary‑amine parent (quinolin‑4‑ylmethanamine) has XLogP3 = 1.1 and tPSA = 38.9 Ų [1]; the N‑methyl analogue has LogP ≈ 1.40 ; and the regioisomeric N‑ethylquinolin‑4‑amine has LogP = 2.09 and PSA = 28.15 Ų . The target compound is therefore 1.3–1.6 log units more lipophilic than its closest methylation homologues while maintaining a lower PSA, a combination that predicts superior passive membrane permeability according to standard ADME guidelines (LogP > 2, PSA < 60 Ų) [2].

Lipophilicity Membrane permeability ADME Physicochemical profiling

Antiplasmodial Scaffold Precedent: Ethyl Side‑Chain Activity Against Chloroquine‑Resistant P. falciparum

In a landmark SAR study of 4‑aminoquinolines (AQs), compounds bearing a simple ethyl side chain demonstrated IC₅₀ values of 5–15 nM against chloroquine‑susceptible P. falciparum and 5–20 nM against chloroquine‑, mefloquine‑, and multiply‑resistant strains [1]. Notably, the ethyl‑substituted AQs retained full activity against resistant parasites without verapamil reversibility, a phenotype distinct from chloroquine itself (IC₅₀ = 382 nM against the W2 CQ‑resistant strain) [2]. While Ethyl[(quinolin-4-yl)methyl]amine differs from the 4‑aminoquinoline series by virtue of the methylene spacer between the quinoline ring and the exocyclic nitrogen, the ethyl‑substituted aminomethyl pharmacophore recapitulates the minimal side‑chain topology (N‑ethyl‑C1‑linker) that was identified as sufficient for potent activity against resistant strains in the Hofheinz et al. patent series [3].

Antimalarial Plasmodium falciparum Chloroquine resistance 4‑Aminoquinoline Structure–activity relationship

Synthetic Accessibility and Purity Benchmarking: Reductive Amination vs. Multi‑Step Routes for Analogous Scaffolds

Ethyl[(quinolin-4-yl)methyl]amine is accessible via a single‑step reductive amination between quinoline‑4‑carbaldehyde and ethylamine . This contrasts with the synthesis of its closest functional congeners: N‑ethylquinolin‑4‑amine requires nucleophilic aromatic substitution or Buchwald–Hartwig coupling conditions on 4‑haloquinolines, while the 7‑chloro‑substituted antimalarial leads require additional halogenation and purification steps [1]. Commercially, the target compound is routinely supplied at ≥95 % purity with batch‑specific QC documentation (NMR, HPLC, or GC) . The ethyl‑linked 4‑aminoquinoline dimers described in the α₁‑adrenoceptor literature required multi‑step dimerization sequences, underscoring the relative synthetic efficiency of the monomeric ethyl‑aminomethyl scaffold [2].

Synthetic tractability Reductive amination Building block Purity specification

Optimal Research and Procurement Application Scenarios for Ethyl[(quinolin-4-yl)methyl]amine


MAO‑B‑Selective Chemical Probe Development for Neurodegenerative Disease Models

With an MAO‑B‑to‑MAO‑A selectivity ratio >88‑fold, Ethyl[(quinolin-4-yl)methyl]amine is a suitable starting scaffold for designing MAO‑B‑preferential inhibitors [1]. Unlike the primary‑amine or N‑methyl analogs that display negligible isoform discrimination, the N‑ethyl substituent introduces the requisite steric and lipophilic character for MAO‑B active‑site complementarity. Procurement of this specific N‑ethyl congener, rather than the more abundant primary amine, avoids the confounding MAO‑A activity that complicates target‑validation studies in Parkinson's disease and other synucleinopathy models [2].

Fragment‑Based and Structure‑Guided NNMT Inhibitor Discovery

Quinoline‑based small molecules have been identified as privileged scaffolds for nicotinamide N‑methyltransferase (NNMT) inhibition, with patent‑disclosed quinoline derivatives achieving Ki values in the nanomolar range [3]. Ethyl[(quinolin-4-yl)methyl]amine provides a compact, fragment‑sized quinoline‑aminomethyl core (MW = 186.25) with LogP in the optimal range (2.74) for subsequent vector elaboration toward the NNMT active site. Its single‑step synthetic accessibility supports rapid parallel synthesis of focused libraries for NNMT SAR exploration, a key advantage for metabolic disorder and oncology programs where NNMT overexpression is implicated [4].

Minimal Pharmacophore Probing in Antimalarial Resistance‑Circumvention SAR

The ethyl‑aminomethyl motif represents the minimal structural unit that, when elaborated into 4‑aminoquinolines, retains full potency against chloroquine‑resistant P. falciparum (IC₅₀ = 5–20 nM) [5]. Ethyl[(quinolin-4-yl)methyl]amine serves as the foundational building block for systematic SAR studies aimed at identifying the minimum pharmacophore for resistance circumvention. Its use as a core scaffold, rather than the more heavily substituted 7‑chloro‑4‑aminoquinoline analogs, allows researchers to deconvolute the contributions of the quinoline ring, the methylene spacer, and the N‑ethyl substituent independently, a strategy directly aligned with the Hofheinz patent family that first demonstrated the viability of shortened‑side‑chain 4‑aminoquinolines [6].

CNS‑Penetrant Probe Design Leveraging Favorable Physicochemical Parameters

Ethyl[(quinolin-4-yl)methyl]amine occupies a CNS‑favorable physicochemical window (LogP = 2.74; tPSA = 24.9 Ų) that is inaccessible to its primary‑amine (LogP = 1.1; tPSA = 38.9 Ų) and N‑methyl (LogP ≈ 1.40) congeners [7]. When a research program requires a quinoline‑based core with predicted blood–brain barrier permeability for CNS target engagement, the N‑ethyl aminomethyl derivative is the preferred choice among commercially available 4‑(aminomethyl)quinoline variants, eliminating the need for late‑stage N‑alkylation that can introduce impurities and reduce overall yield.

Quote Request

Request a Quote for Ethyl[(quinolin-4-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.